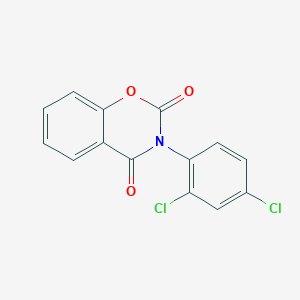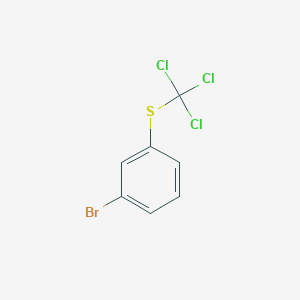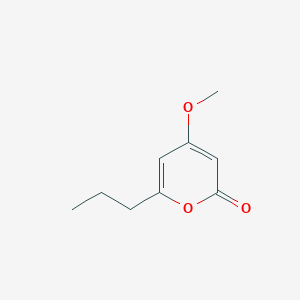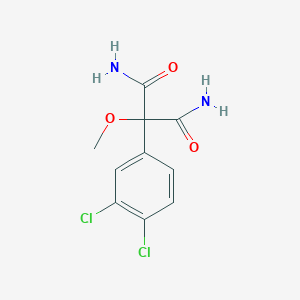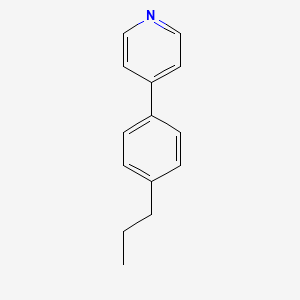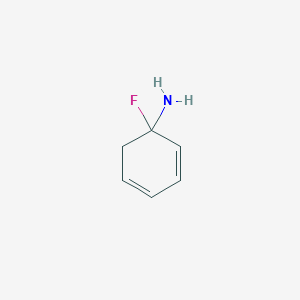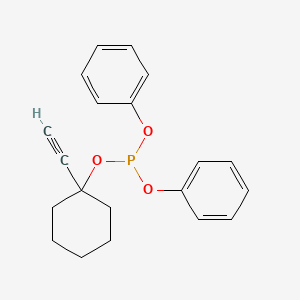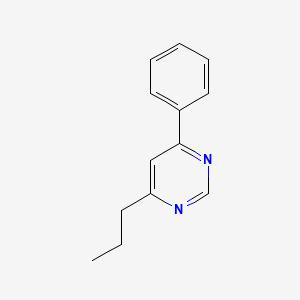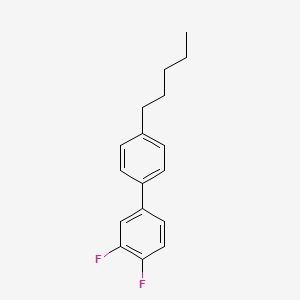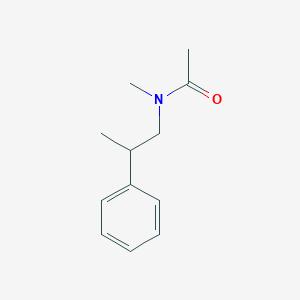![molecular formula C22H19NO2 B14372168 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one CAS No. 89984-89-4](/img/structure/B14372168.png)
6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound that belongs to the phenoxazine family Phenoxazines are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminophenol with a suitable quinone derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are employed under conditions like acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, which have distinct properties and applications .
Wissenschaftliche Forschungsanwendungen
6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its optical properties.
Medicine: Explored for its anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in microbial cells, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-5H-benzo[a]phenoxazin-5-one
- 6-Methyl-9-nitro-5H-benzo[a]phenoxazin-5-one
- 6-Methyl-10-nitro-5H-benzo[a]phenoxazin-5-one
Uniqueness
6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one stands out due to its cyclohexyl group, which imparts unique steric and electronic properties. This makes it more suitable for specific applications in organic electronics and medicinal chemistry compared to its analogs .
Eigenschaften
CAS-Nummer |
89984-89-4 |
|---|---|
Molekularformel |
C22H19NO2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
6-cyclohexylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C22H19NO2/c24-21-16-11-5-4-10-15(16)20-22(19(21)14-8-2-1-3-9-14)25-18-13-7-6-12-17(18)23-20/h4-7,10-14H,1-3,8-9H2 |
InChI-Schlüssel |
MRCMPVLQOQHCST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C3C(=NC4=CC=CC=C4O3)C5=CC=CC=C5C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)
